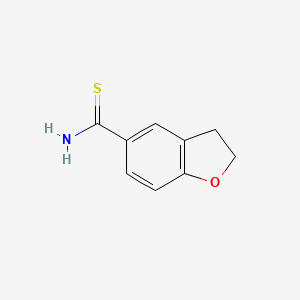

2,3-Dihydro-1-benzofuran-5-carbothioamide

Übersicht

Beschreibung

2,3-Dihydro-1-benzofuran-5-carbothioamide is a compound that falls within the broader class of benzofuran derivatives. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds, including 2,3-dihydrobenzofurans, are of significant interest due to their presence in numerous biologically active natural and synthetic compounds, including approved drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, using PdI2, PPh3, and KI as catalysts. This method is based on sequential homobimetallic catalysis, where two different complexes of the same metal in different oxidation states promote two catalytic cycles in sequence . Another synthesis route for 2,3-disubstituted benzofurans utilizes acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide as an oxidizing agent, employing Lewis acid catalysts . Additionally, a facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been described, which involves a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. In the case of 1-benzofuran-2,3-dicarboxylic acid, an intramolecular hydrogen bond between the two carboxyl residues is observed, which can form supramolecular adducts with various cations. This compound can coordinate to metal ions as a ligand and act as a monovalent counter-ion, with the aromaticity of the benzofuran residue providing an additional supramolecular synthon that directs crystal packing .

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions due to their reactive sites. The synthesis methods mentioned above involve reactions such as aminodeallylation, aminocarbonylative heterocyclization, and autotandem catalysis . These reactions are crucial for constructing the benzofuran core and introducing substituents that can modulate the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their substituents and the overall molecular structure. For instance, the synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds aimed to achieve variation in physicochemical properties, resulting in compounds with molecular weights of 299-421 and calculated octanol/water partition coefficients of 1.9-4.7 . These properties are essential for determining the compound's solubility, permeability, and potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

1. Anti-inflammatory and Antibacterial Agents

2,3-Dihydro-1-benzofuran-5-carbothioamide derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Compounds with this structure showed significant anti-inflammatory activity, comparable to the standard drug indomethacin, and moderate antibacterial properties (Elgazwy, Nassar, & Zaki, 2012).

2. Antimicrobial Evaluation

Further research into similar compounds derived from 2,3-Dihydro-1-benzofuran-5-carbothioamide has shown that they possess notable antimicrobial activities. This includes effectiveness against certain bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2009).

3. Antidiabetic and Antioxidant Properties

Research has also been conducted on derivatives of 2,3-Dihydro-1-benzofuran-5-carbothioamide for their antidiabetic and antioxidant properties. Some compounds in this category exhibited moderate to high potencies in diabetic and/or antioxidant evaluations, suggesting their potential therapeutic use in these areas (Abdou, Bekheit, & Barghash, 2016).

4. Antihypoxic Activity

There has been synthesis of aminothiadiazolylbenzodioxane derivatives, which include the structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide, showing potential in antihypoxic activity. This suggests its application in the treatment or management of hypoxia-related conditions (Vartanyan et al., 2017).

5. Antidepressant Activity

Derivatives of 2,3-Dihydro-1-benzofuran-5-carbothioamide have been synthesized and evaluated for their antidepressant activity. This research provides insights into the therapeutic potential of these compounds in treating depression (Mathew, Suresh, & Anbazhagan, 2014).

6. Antituberculosis Study

There has been a specific focus on the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, a compound related to 2,3-Dihydro-1-benzofuran-5-carbothioamide, highlighting its potential application in the treatment of tuberculosis (Thorat et al., 2016).

Safety And Hazards

This compound may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers have been published on the topic of benzofuran derivatives . These papers discuss the synthesis, bioactivity, and potential applications of these compounds . Further analysis of these papers could provide more detailed information on 2,3-Dihydro-1-benzofuran-5-carbothioamide and similar compounds.

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAROQIQNPHLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371140 | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-5-carbothioamide | |

CAS RN |

306936-08-3 | |

| Record name | 2,3-Dihydro-5-benzofurancarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)